N-L-alanyl-L-serine trifluoroacetate
Description
Significance of Dipeptides as Fundamental Units in Peptide and Protein Science
The study of dipeptides provides a foundational understanding of protein structure and function. They are crucial for investigating the physicochemical properties of the peptide bond, which is the backbone of all proteins.
Dipeptides as Minimal Models for Peptide Bond Conformation and Reactivity
Dipeptides serve as excellent minimal models for studying the conformation and reactivity of the peptide bond. nih.gov The peptide bond itself has a partial double-bond character, making it rigid and planar. nih.gov This structural feature, which can be studied in detail using simple models like dipeptides, dictates the folding patterns of larger polypeptide chains. nih.govnih.gov Researchers utilize dipeptides to explore how the side chains of the constituent amino acids influence the geometry and reactivity of the peptide linkage, providing insights that are scalable to complex protein architectures. science.govresearchgate.net
Role of L-Alanyl-L-Serine in Understanding Peptide Chemistry and Biological Systems
The specific dipeptide L-alanyl-L-serine is formed from L-alanine and L-serine. L-alanine, a nonessential amino acid, is crucial for the biosynthesis of proteins. acs.org L-serine is also a nonessential amino acid that plays a vital role in various metabolic pathways, including the synthesis of other amino acids and as a component of brain cell membranes. chemicalbook.comnih.govresearchgate.net It is essential for brain development and function. nih.gov In research, the L-alanyl-L-serine dipeptide can be used to study specific biological interactions and enzymatic processes. For instance, certain dipeptides have been shown to support the folding of major histocompatibility complex (MHC) class I molecules, which are crucial for the immune system. pnas.org The unique properties of alanine (B10760859) and serine, one with a simple methyl side chain and the other with a hydroxyl group, allow for the investigation of how side-chain polarity and hydrogen-bonding potential affect peptide structure and interactions.
Contextualization of the Trifluoroacetate (B77799) Counterion in Peptide Isolation and Characterization
Synthetic peptides are often isolated and stored as trifluoroacetate (TFA) salts. mdpi.comgenscript.com This is a direct consequence of the purification process, particularly reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov Trifluoroacetic acid is a common mobile phase additive used in RP-HPLC for several reasons:
Ion Pairing: TFA acts as an ion-pairing agent, interacting with positively charged residues on the peptide. This increases the peptide's hydrophobicity, leading to better retention and separation on the hydrophobic stationary phase of the chromatography column. mdpi.comresearchgate.netresearchgate.net
Peak Shape Improvement: It helps to produce sharper, more symmetrical peaks during chromatography, which is crucial for accurate quantification and purification. researchgate.net
Volatility: TFA is highly volatile, which facilitates its removal from the purified peptide sample during the lyophilization (freeze-drying) process. tandfonline.com
While free TFA is removed, some TFA remains as a counterion, electrostatically bound to the positively charged groups on the peptide, resulting in the stable trifluoroacetate salt form. genscript.com
Below are the physicochemical properties of L-Alanyl-L-serine.
| Property | Value |
|---|---|
| Molecular Formula | C6H12N2O4 |
| Molecular Weight | 176.17 g/mol |
| Appearance | White solid/powder |
Note: The molecular weight and formula correspond to the dipeptide itself, not the trifluoroacetate salt. pharmaffiliates.comnih.gov
Historical Perspective of Peptide Synthesis Methodologies and Their Impact on Dipeptide Research
The ability to study dipeptides like N-L-alanyl-L-serine is the culmination of over a century of advancements in chemical synthesis.
The journey of peptide synthesis began in the early 20th century. Emil Fischer is credited with the first chemical synthesis of a peptide in 1901 and coining the term "peptide". nih.govproteogenix.science Early methods, known as solution-phase synthesis, were laborious and time-consuming, especially for longer peptides. nih.govproteogenix.science A significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the first reversible protecting group, the carbobenzoxy (Cbz) group, which allowed for more controlled and stepwise addition of amino acids. nih.govomizzur.com
The field was revolutionized in the 1960s by Robert Bruce Merrifield, who developed solid-phase peptide synthesis (SPPS). proteogenix.scienceomizzur.compeptide.com In SPPS, the first amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion. nih.govpeptide.com This approach dramatically simplified the process by allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simply washing the resin. peptide.com Merrifield's innovation, for which he was awarded the Nobel Prize in Chemistry in 1984, made peptides much more accessible to the scientific community and spurred a revolution in biological and biochemical research. omizzur.com
Further refinements, such as the introduction of the base-labile Fmoc protecting group by Louis Carpino in the 1970s, provided milder reaction conditions compared to the acid-labile Boc group used in earlier SPPS methods. genscript.comomizzur.com The development of automated peptide synthesizers in the late 1960s and their subsequent evolution further increased the speed and efficiency of producing peptides. omizzur.compeptide.com These advancements have made dipeptides and more complex peptides readily available as standard research tools, enabling the detailed investigations discussed in this article. peptide.comopenaccessjournals.com
| Method | Key Contributor(s) | Year | Description |
| First Peptide Synthesis | Emil Fischer | 1901 | First laboratory synthesis of a dipeptide (glycylglycine) using solution-phase chemistry. nih.govproteogenix.science |
| Reversible Protecting Group | Bergmann & Zervas | 1932 | Introduction of the carbobenzoxy (Cbz) group, allowing for controlled, stepwise amino acid addition. nih.govomizzur.com |
| Solid-Phase Peptide Synthesis (SPPS) | R. Bruce Merrifield | 1963 | The C-terminal amino acid is attached to an insoluble resin, simplifying purification and speeding up the synthesis process. omizzur.compeptide.com |
| Fmoc Protecting Group | Louis Carpino | 1970 | Introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, offering a milder alternative to acid-based methods. nih.govomizzur.com |
Properties
Molecular Formula |
C8H13F3N2O6 |
|---|---|
Molecular Weight |
290.19 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O4.C2HF3O2/c1-3(7)5(10)8-4(2-9)6(11)12;3-2(4,5)1(6)7/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12);(H,6,7)/t3-,4-;/m0./s1 |
InChI Key |
CLOFNZGPXZGJRG-MMALYQPHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of N L Alanyl L Serine and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Strategies
SPPS is the cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acids on an insoluble polymer support. bachem.compowdersystems.com This technique involves anchoring the C-terminal amino acid to a resin, followed by sequential deprotection and coupling of subsequent amino acids until the desired peptide sequence is achieved. peptide.comamerigoscientific.com The final step involves cleavage of the peptide from the resin, yielding the desired product. powdersystems.com
Resin Selection and Functionalization for Dipeptide Elongation
Wang resin is a popular choice due to its acid-labile linker, which allows for cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA). amerigoscientific.com 2-CTC resin offers even milder cleavage conditions, often requiring a dilute solution of TFA, which is beneficial for sensitive peptides. nih.govresearchgate.net The loading capacity of the resin, which refers to the amount of the first amino acid that can be attached per gram of resin, is another important consideration. For short peptides like dipeptides, a standard substitution resin (0.5 to 1.2 mmol/g) is generally suitable. peptide.com
Functionalization involves the covalent attachment of the first amino acid, in this case, L-serine, to the resin. This is typically achieved by reacting the Fmoc-protected L-serine with the functional groups on the resin in the presence of a coupling agent.
Table 1: Common Resins for Solid-Phase Synthesis of Peptides with a C-terminal Carboxylic Acid
| Resin Type | Linker Type | Cleavage Conditions | Advantages | Disadvantages |
| Wang Resin | p-alkoxybenzyl alcohol | Moderate acid (e.g., 50-95% TFA) | Good stability, widely used | Can lead to side reactions with sensitive residues |
| 2-Chlorotrityl (2-CTC) Resin | 2-chlorotrityl | Mild acid (e.g., 1-5% TFA in DCM) | Mild cleavage, suppresses diketopiperazine formation | More expensive than Wang resin |
| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) | Inexpensive, historically significant | Harsh cleavage conditions, not compatible with Fmoc strategy |
Amide Bond Formation Mechanisms in SPPS for Alanine-Serine Coupling
The formation of the peptide bond between alanine (B10760859) and serine is a crucial step that requires the activation of the carboxylic acid group of the incoming amino acid (alanine). creative-peptides.comjpt.com This activation is facilitated by coupling reagents, which convert the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the amino group of the resin-bound amino acid (serine). jpt.com
A variety of coupling reagents are available, each with its own mechanism and efficiency. Common classes include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. jpt.combachem.com
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), were among the first coupling reagents used in peptide synthesis. creative-peptides.combachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To reduce the risk of side reactions and epimerization, they are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). bachem.com
Phosphonium salts , like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), offer high coupling efficiency with a low risk of racemization. jpt.com
Uronium/aminium salts , such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly efficient and provide rapid coupling rates with minimal side reactions. bachem.compeptide.com They are currently among the most popular choices for SPPS. bachem.com The choice of coupling reagent directly impacts the yield and purity of the final dipeptide. jpt.com
Table 2: Comparison of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | Effective, relatively inexpensive | Can lead to racemization, requires additives to suppress side reactions jpt.com |
| Phosphonium Salts | PyBOP | High coupling efficiency, low racemization risk jpt.com | More expensive, may require stricter handling |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Excellent coupling efficiency, low side-product formation jpt.combachem.com | HOBt-containing reagents have safety considerations bachem.com |
Epimerization, the change in the stereochemical configuration at the α-carbon of an amino acid, is a significant side reaction during peptide synthesis that can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. mdpi.comnih.govresearcher.life This is particularly a concern during the activation of the carboxylic acid group. mdpi.com
Several strategies are employed to minimize epimerization:
Choice of Coupling Reagent: Uronium/aminium and phosphonium-based reagents, especially when used with additives like HOBt or its derivatives, are known to suppress epimerization more effectively than carbodiimides alone. bachem.compeptide.com
Reaction Conditions: Lowering the reaction temperature can help to reduce the rate of epimerization. u-tokyo.ac.jp The choice of solvent can also play a role, with less polar solvents sometimes favoring lower rates of epimerization. u-tokyo.ac.jp
Base Selection: The tertiary base used during the coupling reaction, such as N,N-diisopropylethylamine (DIEA), should be used in appropriate amounts, as excess base can promote epimerization. peptide.com
Side-Chain Protection Strategies for L-Serine Hydroxyl and Amino Groups
To prevent unwanted side reactions, the reactive functional groups of amino acids that are not involved in peptide bond formation must be protected. peptide.comwikipedia.org For the synthesis of N-L-alanyl-L-serine, this involves protecting the N-terminal amino group of alanine and the hydroxyl group of the serine side chain.
The most common strategy in modern SPPS is the Fmoc/tBu approach. peptide.comluxembourg-bio.comiris-biotech.de
N-α-Amino Group Protection: The α-amino group of the incoming alanine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), allowing for the sequential addition of amino acids. peptide.comiris-biotech.de
L-Serine Hydroxyl Group Protection: The hydroxyl group of the serine side chain is typically protected as a tert-butyl (tBu) ether. iris-biotech.depeptide.com The tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acid, such as TFA, during the final cleavage step. iris-biotech.de This orthogonal protection scheme ensures that the protecting groups can be removed selectively without affecting each other. peptide.com While it is possible in some cases to perform SPPS without protecting the hydroxyl side chain of serine, protection is generally recommended to avoid potential side reactions. peptide.comdrivehq.com
Cleavage from Solid Support and Formation of Trifluoroacetate (B77799) Salt
The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of any remaining side-chain protecting groups. powdersystems.com For resins like Wang and 2-CTC with a tBu-protected serine, this is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). researchgate.netgoogle.com
A "cleavage cocktail" is often used, which consists of TFA mixed with scavengers to trap the reactive cationic species generated during the deprotection process, thereby preventing modification of sensitive amino acid residues. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).
Following cleavage, the TFA is typically removed by evaporation, and the crude peptide is precipitated with a non-polar solvent like diethyl ether. The resulting peptide is obtained as a trifluoroacetate (TFA) salt, as the trifluoroacetate anion from the cleavage reagent forms an ion pair with the protonated N-terminal amino group of the dipeptide. osti.gov Further purification of the N-L-alanyl-L-serine trifluoroacetate is then performed, usually by high-performance liquid chromatography (HPLC).
Optimization of Trifluoroacetic Acid (TFA) Treatment Protocols
Trifluoroacetic acid (TFA) is a cornerstone reagent in peptide synthesis, primarily used for the cleavage of peptides from solid-phase resins and the removal of acid-labile side-chain protecting groups. The optimization of TFA treatment protocols is critical to maximize the yield and purity of the final peptide, such as this compound.
The standard protocol for cleavage in Fmoc-based solid-phase peptide synthesis (SPPS) involves treating the peptidyl resin with a high concentration of TFA, typically 95% in an aqueous solution. iris-biotech.de However, the conditions for TFA treatment, including concentration and duration, are highly dependent on the specific amino acid sequence, the protecting groups used, and the type of resin linker. For instance, some resins with highly acid-labile linkers may require milder cleavage conditions to prevent degradation of the desired peptide.
Recent studies have focused on optimizing TFA concentration in the mobile phase during reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification. While a 0.1% TFA concentration is standard, research suggests that for complex peptide mixtures, particularly those with multiple positive charges, a higher concentration of 0.2-0.25% TFA can achieve optimal resolution. nih.gov Conversely, for certain peptides, lower concentrations of TFA may improve recovery, although potentially at the cost of peak resolution. biotage.com The choice of TFA concentration is a balance between achieving sharp, well-resolved peaks and maximizing the recovery of the purified peptide. biotage.comnestgrp.com
Furthermore, the duration of TFA treatment during cleavage is a critical parameter. Prolonged exposure to strong acid can lead to unwanted side reactions. Therefore, it is recommended to perform a preliminary small-scale cleavage to determine the optimal reaction time for a specific peptide. The solvent used in conjunction with TFA also plays a role; while water is common, the use of TFA in solvents like dichloromethane (B109758) (DCM) or in combination with other reagents can be tailored for specific synthetic needs. researchgate.netnih.gov
Influence of TFA Concentration and Scavengers on Product Purity
During the TFA-mediated cleavage of protecting groups like tert-butyl (tBu) and Boc, highly reactive carbocations are generated. wpmucdn.com These cationic species can attack nucleophilic residues within the peptide sequence, such as the hydroxyl group of serine, leading to undesired side products and a decrease in the purity of the final product. iris-biotech.de The concentration of TFA directly impacts the rate of both deprotection and potential side reactions. While a high TFA concentration is necessary for efficient cleavage, it can also accelerate the formation of these reactive intermediates.
To mitigate the deleterious effects of these carbocations, "scavengers" are added to the TFA cleavage cocktail. Scavengers are nucleophilic compounds that trap the reactive cationic species before they can modify the peptide. wpmucdn.com The choice and concentration of scavengers are crucial for obtaining high-purity N-L-alanyl-L-serine.
Common scavengers include water, triisopropylsilane (TIS), and various thiol-containing compounds like 1,2-ethanedithiol (EDT). iris-biotech.dewpmucdn.com Water is effective at scavenging tert-butyl cations, which are common byproducts. wpmucdn.com TIS is a powerful reducing scavenger that is particularly useful for protecting tryptophan residues, though it is effective against other carbocations as well. iris-biotech.desigmaaldrich.com For peptides containing cysteine or methionine, thiol-based scavengers are often employed to prevent oxidation and other side reactions. iris-biotech.de
The following table summarizes common scavengers and their applications in TFA cleavage cocktails:
| Scavenger | Target Reactive Species | Typical Concentration in TFA Cocktail | Notes |
| Water (H₂O) | tert-butyl cations | 2.5% - 5% | Essential when tert-butyl protecting groups are present. wpmucdn.com |
| Triisopropylsilane (TIS) | General carbocations, particularly trityl cations | 1% - 5% | Reduces side reactions and can prevent oxidation. iris-biotech.desigmaaldrich.com |
| 1,2-Ethanedithiol (EDT) | Thiol-reactive cations, prevents disulfide formation | 2.5% | Has a strong odor but is highly effective for cysteine-containing peptides. iris-biotech.de |
| Phenol | General carbocations | 5% | Acts as a scavenger and improves the solubility of some peptides. wpmucdn.com |
| Thioanisole | Protects against sulfonation of tryptophan | 5% | Often used in combination with other scavengers. |
The precise composition of the cleavage cocktail, including the TFA concentration and the types and amounts of scavengers, must be empirically optimized for each specific peptide to ensure the highest possible purity of the final this compound.
Solution-Phase Peptide Synthesis (SolPPS/LPPS) Approaches
While solid-phase peptide synthesis (SPPS) is the most common method for creating peptides, solution-phase peptide synthesis (SolPPS), also known as liquid-phase peptide synthesis (LPPS), remains a valuable technique, particularly for the large-scale production of shorter peptides like N-L-alanyl-L-serine. chempep.comspringernature.com In SolPPS, the entire synthesis is carried out in a homogeneous solution, which allows for easier purification of intermediates after each step. creative-peptides.com
Condensation Reactions for Dipeptide Formation in Solution
The core of SolPPS is the condensation reaction, where the activated carboxyl group of one amino acid reacts with the free amino group of another to form a peptide bond. creative-peptides.com For the synthesis of N-L-alanyl-L-serine, this involves the coupling of a protected L-alanine derivative with a protected L-serine derivative in a suitable organic solvent.
The carboxyl group of the N-terminal amino acid (L-alanine) is typically activated to make it more susceptible to nucleophilic attack by the amino group of the C-terminal amino acid (L-serine). creative-peptides.com This activation is achieved through the use of coupling reagents, which will be discussed in the next section. The reaction is generally carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), which can solubilize the protected amino acids and reagents. researchgate.net
After the coupling reaction is complete, the resulting protected dipeptide is isolated from the reaction mixture. This is often achieved through extraction and crystallization, which allows for the removal of unreacted starting materials and byproducts from the coupling reagents. The purity of the intermediate dipeptide can be assessed at each stage, a key advantage of the solution-phase approach.
Selection of Coupling Reagents for Solution-Phase Synthesis of L-Alanyl-L-Serine
The choice of coupling reagent is critical for the success of the condensation reaction, as it influences the reaction rate, yield, and the degree of racemization. americanpeptidesociety.org A wide variety of coupling reagents are available, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. sigmaaldrich.compeptide.com
Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic and cost-effective coupling reagents. americanpeptidesociety.org They activate the carboxyl group by forming an O-acylisourea intermediate, which then reacts with the amine. To suppress racemization and improve efficiency, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.org
Phosphonium salts , such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly efficient coupling reagents that generate active esters in situ. sigmaaldrich.compeptide.com They are known for their high reactivity and are particularly useful for sterically hindered couplings.
Uronium/aminium salts , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), are among the most popular and effective coupling reagents. sigmaaldrich.compeptide.com They react quickly and with minimal racemization, especially when HOBt is added. peptide.com
The following table provides a comparison of commonly used coupling reagents for SolPPS:
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | Cost-effective, efficient for simple couplings. americanpeptidesociety.org | Risk of racemization, formation of insoluble urea (B33335) byproduct (DCC). |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, good for difficult couplings. sigmaaldrich.compeptide.com | Higher cost, solutions in DMF have moderate stability. sigmaaldrich.com |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very efficient, fast reaction times, low racemization. sigmaaldrich.compeptide.com | Higher cost compared to carbodiimides. |
For the synthesis of a simple dipeptide like L-alanyl-L-serine, a carbodiimide-based method with an additive like HOBt would likely be sufficient and economical. However, for more complex derivatives or to ensure the highest possible purity, the use of a phosphonium or uronium salt reagent may be preferred.
Orthogonal Protecting Group Schemes for L-Alanine and L-Serine in Solution
To prevent unwanted side reactions, such as self-polymerization, the functional groups of the amino acids (the α-amino group, the α-carboxyl group, and the side-chain hydroxyl group of serine) must be temporarily blocked with protecting groups. peptide.combiosynth.com The concept of "orthogonality" is crucial here; it means that each protecting group can be removed under specific conditions without affecting the others. biosynth.comiris-biotech.de
For the solution-phase synthesis of N-L-alanyl-L-serine, a common strategy involves protecting the α-amino group of L-alanine and the α-carboxyl and side-chain hydroxyl groups of L-serine.
A widely used orthogonal scheme is the combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino protection and acid-labile groups for the carboxyl and hydroxyl functions. iris-biotech.de For example, the α-amino group of L-alanine can be protected with Fmoc, while the carboxyl group of L-serine is protected as a methyl or ethyl ester, and its hydroxyl side chain is protected with a tert-butyl (tBu) ether. iris-biotech.de After the coupling reaction, the Fmoc group can be removed with a mild base like piperidine to allow for further chain elongation if needed, while the tBu and ester groups remain intact.
Another common scheme utilizes the acid-labile tert-butoxycarbonyl (Boc) group for α-amino protection. peptide.com In this case, the side chain of serine would be protected with a group that is stable to the acidic conditions used for Boc removal, such as a benzyl (B1604629) (Bzl) ether. The carboxyl group could be protected as a benzyl ester. The Boc group is removed with a moderate acid like TFA, while the benzyl-based groups are typically removed by hydrogenolysis. peptide.com
The following table illustrates a potential orthogonal protecting group strategy for the synthesis of N-L-alanyl-L-serine:
| Amino Acid | α-Amino Protecting Group | α-Carboxyl Protecting Group | Side-Chain Protecting Group |
| L-Alanine | Fmoc (Base-labile) | (Activated for coupling) | N/A |
| L-Serine | (Free for coupling) | Methyl or Ethyl Ester (Removable by saponification) | tert-Butyl (tBu) Ether (Acid-labile) |
This scheme allows for the selective deprotection of the N-terminus for further reactions, while the C-terminus and the serine side chain remain protected until the final deprotection step.
Chemoenzymatic Synthesis of L-Alanyl-L-Serine
Chemoenzymatic synthesis represents a powerful alternative to purely chemical methods, leveraging the high specificity and mild reaction conditions of enzymes. acs.org For the synthesis of dipeptides like L-alanyl-L-serine, enzymes such as proteases can be used to catalyze the formation of the peptide bond.
In a typical chemoenzymatic synthesis of L-alanyl-L-serine, an ester of L-alanine (e.g., L-alanine ethyl ester) would serve as the acyl donor, and L-serine would act as the nucleophile. A suitable enzyme, often a protease used in reverse, would catalyze the condensation reaction. The reaction conditions, such as pH, temperature, and solvent system, must be carefully optimized to favor synthesis over hydrolysis, which is the natural function of proteases.
While the field of chemoenzymatic peptide synthesis is still evolving, it offers a promising route for the efficient and environmentally friendly production of N-L-alanyl-L-serine and its derivatives, particularly for applications where high stereochemical purity is paramount.
Enzyme Cascade Reactions for Amino Acid Precursors
The efficient synthesis of the amino acid building blocks, L-alanine and L-serine, is a critical prerequisite for the production of N-L-alanyl-L-serine. Enzyme cascade reactions have emerged as a powerful methodology for the simultaneous production of these precursors from renewable resources. mdpi.comresearchgate.net These one-pot reactions leverage multiple enzymes to convert a starting substrate through several intermediates to the final products, often with self-sufficient cofactor recycling. mdpi.com
A notable example is the development of a cofactor-balanced, multi-enzymatic cascade for the concurrent synthesis of L-alanine and L-serine from 2-keto-3-deoxygluconate (B102576) (KDG), a sugar degradation product. mdpi.comdocumentsdelivered.com This system utilizes four thermostable enzymes to achieve the conversion. mdpi.com The cascade is designed to be redox-neutral, with the necessary NADH cofactor being recycled within the reaction system, thus eliminating the need for an additional regeneration system. mdpi.comnih.gov
The optimization of such cascade reactions involves several key parameters, including pH, buffer composition, and the relative concentrations of the enzymes. mdpi.com For instance, a study demonstrated that by fine-tuning these parameters, a significant yield of both L-alanine and L-serine could be achieved. mdpi.com An enzyme titration study, where the concentration of a single enzyme is varied at a time, can be employed to identify and alleviate potential bottlenecks in the reaction pathway. mdpi.com
| Parameter | Optimized Condition | Resulting Yield (L-alanine) | Resulting Yield (L-serine) | Reference |
| Buffer | 100 mM KPi | 21.3 +/- 1.0 mM | 8.9 +/- 0.4 mM | mdpi.com |
| pH | 8.0 | 21.3 +/- 1.0 mM | 8.9 +/- 0.4 mM | mdpi.com |
| Temperature | 50 °C | 21.3 +/- 1.0 mM | 8.9 +/- 0.4 mM | mdpi.com |
| Reaction Time | 21 hours | 21.3 +/- 1.0 mM | 8.9 +/- 0.4 mM | mdpi.com |
Peptidases and Ligases in Dipeptide Formation
The formation of the peptide bond between L-alanine and L-serine is a crucial step that can be catalyzed by specific enzymes, namely peptidases and ligases. Chemoenzymatic peptide synthesis, which utilizes hydrolase-catalyzed stereoselective formation of peptide bonds, is a clean and mild procedure compared to conventional chemical methods that require extensive protection and deprotection steps. nih.gov
Peptidases, such as proteases, are enzymes that typically catalyze the hydrolysis of peptide bonds. However, under specific conditions, the equilibrium of this reaction can be shifted towards synthesis. researchgate.net This can be achieved through two main strategies: thermodynamically controlled synthesis and kinetically controlled synthesis. researchgate.net In thermodynamically controlled synthesis, the reaction equilibrium is manipulated to favor peptide formation, often by altering the solvent system or pH. internationalscholarsjournals.com Kinetically controlled synthesis involves the use of an acyl-enzyme intermediate, which then reacts with an amino acid to form the dipeptide. researchgate.net Enzymes like papain and chymotrypsin (B1334515) have been frequently used in such synthetic applications. researchgate.netinternationalscholarsjournals.com
Ligases are another class of enzymes that catalyze the formation of chemical bonds, including peptide bonds, in a highly specific manner. researchgate.net For example, the synthesis of an L-alanyl-L-alanine side chain in the peptidoglycan precursors of Enterococcus faecalis has been achieved in vitro using purified alanyl-tRNA synthetase and two specific ligases, BppA1 and BppA2. researchgate.net These ligases facilitate the specific transfer of alanine to form the dipeptide structure. researchgate.net The use of ligases offers a high degree of control over the peptide bond formation, ensuring the correct linkage between the desired amino acids.
| Enzyme Type | Synthesis Strategy | Key Features | Commonly Used Enzymes | Reference |
| Peptidases | Thermodynamically Controlled | Equilibrium shift towards synthesis | Papain, Chymotrypsin | researchgate.netinternationalscholarsjournals.com |
| Peptidases | Kinetically Controlled | Formation of an acyl-enzyme intermediate | Papain, Alcalase, Pronase | researchgate.netinternationalscholarsjournals.com |
| Ligases | Specific Bond Formation | High specificity for amino acid substrates | Alanyl-tRNA synthetase, BppA1, BppA2 | researchgate.net |
Biocatalytic Approaches for Stereoselective Dipeptide Synthesis
A significant advantage of enzymatic methods in dipeptide synthesis is their inherent stereoselectivity. nih.gov Enzymes are chiral catalysts that can distinguish between different stereoisomers of a substrate, leading to the formation of a single, desired stereoisomer of the product. rsc.org This is particularly important in the synthesis of N-L-alanyl-L-serine, where the biological activity is dependent on the specific L-configuration of both amino acids.
Biocatalytic approaches ensure the formation of the dipeptide with the correct stereochemistry, avoiding the racemization that can be a significant issue in chemical peptide synthesis. nih.gov The use of enzymes like proteases in chemoenzymatic synthesis allows for the conversion of non-side chain protected peptides with an absolute absence of racemization. nih.gov
| Biocatalytic Approach | Key Advantage | Example Application | Reference |
| Chemoenzymatic Synthesis | High stereoselectivity, no racemization | Synthesis of peptides using proteases | nih.gov |
| Photobiocatalysis | Asymmetric radical reactions | Stereoselective synthesis of non-canonical amino acids | nih.govresearchgate.net |
| Enzyme Engineering | Enhanced stereoselectivity and substrate scope | Synthesis of novel peptide-based drugs | digitellinc.com |
Structural Elucidation and Conformational Analysis of N L Alanyl L Serine Trifluoroacetate
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that probes the magnetic properties of atomic nuclei to elucidate molecular structure and dynamics. For N-L-alanyl-L-serine trifluoroacetate (B77799), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the connectivity of atoms, the conformation of the dipeptide backbone, and the influence of the trifluoroacetate counterion.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a dipeptide, distinct signals are expected for the amide (NH), alpha-protons (α-H), and side-chain protons. For DL-alanyl-DL-serine, the following approximate chemical shifts have been reported and can be used as a guide for the L-L isomer chemicalbook.com:
Alanine (B10760859) Residue:
α-H: ~4.16 ppm
β-CH₃: ~1.59 ppm
Serine Residue:
α-H: ~4.32 ppm
β-CH₂: ~3.85-3.91 ppm
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the dipeptide. Based on data from the Biological Magnetic Resonance Bank (BMRB) for L-alanine and L-serine, the expected chemical shifts are bmrb.io:
Alanine Residue:
Cα: ~53 ppm
Cβ: ~19 ppm
C' (carbonyl): ~177 ppm
Serine Residue:
Cα: ~58 ppm
Cβ: ~63 ppm
C' (carbonyl): ~174 ppm
These chemical shifts serve as a foundational dataset for more complex 2D NMR analysis.
| Residue | Atom | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) |
| Alanine | α-H | 4.16 | 53 |
| β-CH₃ | 1.59 | 19 | |
| C' | - | 177 | |
| Serine | α-H | 4.32 | 58 |
| β-CH₂ | 3.85-3.91 | 63 | |
| C' | - | 174 |
Two-dimensional NMR experiments are instrumental in resolving spectral overlap and establishing correlations between nuclei, which are crucial for determining the conformation of N-L-alanyl-L-serine.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In N-L-alanyl-L-serine, COSY spectra would show correlations between the amide proton and the α-proton of each residue, as well as between the α-proton and the side-chain protons (β-protons). This allows for the assignment of protons within the same amino acid residue. For instance, a cross-peak would be observed between the α-H and β-CH₃ of the alanine residue, and between the α-H and β-CH₂ protons of the serine residue uni-bayreuth.de.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of an amino acid residue columbia.edu. This means that the amide proton of a residue will show correlations not only with its own α-proton but also with all other protons in the side chain of that same residue. For N-L-alanyl-L-serine, the TOCSY spectrum would clearly delineate all the protons belonging to the alanine residue as one spin system and all the protons of the serine residue as another chemrxiv.orguni-bayreuth.de.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. NOESY is particularly valuable for determining the peptide's three-dimensional structure and the relative orientation of the amino acid residues. Key NOE cross-peaks would be expected between the amide proton of the serine residue and the α-proton of the alanine residue, which helps to define the peptide backbone torsion angles (phi, ψ) u-tokyo.ac.jp.
| 2D NMR Technique | Information Provided for N-L-Alanyl-L-Serine | Expected Correlations |
| COSY | Scalar coupling between adjacent protons | Ala: α-H ↔ β-CH₃; Ser: α-H ↔ β-CH₂ |
| TOCSY | Correlations within an entire amino acid spin system | Ala: NH ↔ α-H ↔ β-CH₃; Ser: NH ↔ α-H ↔ β-CH₂ |
| NOESY | Spatial proximity between protons | Inter-residue: Ala α-H ↔ Ser NH; Intra-residue correlations |
The presence of the trifluoroacetate (TFA) counterion can influence the NMR spectra of N-L-alanyl-L-serine. TFA is a strong acid and its counterion can interact with the positively charged N-terminus of the dipeptide genscript.comnih.gov. These interactions can lead to changes in the electronic environment of nearby protons and carbons, resulting in shifts in their NMR signals. The extent of these shifts depends on the proximity of the counterion to the dipeptide and the nature of the solvent. It is also important to note that residual trifluoroacetic acid from the synthesis and purification process can sometimes be observed in ¹H NMR spectra, typically as a singlet in the region of the aromatic protons, although this is highly dependent on the sample's purity and the solvent used toxicdocs.orgnih.gov.
Vibrational Spectroscopy for Amide Bond Conformation and Hydrogen Bonding
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the secondary structure of peptides by probing the vibrational modes of the amide bonds.
The FTIR spectrum of a peptide is characterized by several distinct absorption bands, with the Amide I and Amide II bands being the most informative for conformational analysis leibniz-fli.de.
Amide I Band: This band, occurring in the region of 1600-1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone thermofisher.com. The exact frequency of the Amide I band is sensitive to the peptide's secondary structure and hydrogen bonding patterns. For peptides in a random coil conformation, the Amide I band is typically observed around 1640-1650 cm⁻¹. In the case of N-L-alanyl-L-serine trifluoroacetate, it is important to consider that the trifluoroacetate counterion itself has a strong absorption band around 1670 cm⁻¹, which can overlap with and potentially obscure the Amide I band of the dipeptide genscript.comtoxicdocs.org.
Amide II Band: Located between 1510 and 1580 cm⁻¹, the Amide II band arises from a combination of N-H in-plane bending and C-N stretching vibrations leibniz-fli.de. This band is also sensitive to the peptide's conformation and hydrogen bonding.
The analysis of the positions and shapes of the Amide I and Amide II bands can provide insights into the predominant conformations of N-L-alanyl-L-serine in the solid state or in solution.
| Vibrational Band | Approximate Frequency Range (cm⁻¹) | Primary Vibrational Mode | Structural Information |
| Amide I | 1600-1700 | C=O stretch | Peptide backbone conformation, hydrogen bonding |
| Amide II | 1510-1580 | N-H bend, C-N stretch | Peptide backbone conformation, hydrogen bonding |
Raman Spectroscopy for Conformational Insights
Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of molecules, offering detailed insights into the conformational landscape of peptides like this compound. This method is particularly sensitive to the peptide backbone conformation and side-chain orientations. researchgate.net In solution, dipeptides exist as an equilibrium of different conformers, and Raman spectroscopy, with its short timescale, can capture snapshots of these short-lived states. nih.govresearchgate.net
Key regions in the Raman spectrum of a peptide provide specific structural information. The amide I band (primarily C=O stretching, ~1630-1700 cm⁻¹) and the amide III band (a complex mix of C-N stretching and N-H in-plane bending, ~1230-1310 cm⁻¹) are particularly sensitive to the backbone dihedral angles (φ and ψ). researchgate.netresearchgate.net The intensities of skeletal vibrations in the Raman spectra can be used as indicators for the populations of distinct conformations such as polyproline II (PII), β-sheet, and α-helix (αR). nih.govresearchgate.net For short, flexible peptides like N-L-alanyl-L-serine, the predominant conformations are expected to be PII and β-strands, with the αR conformation being less populated. nih.govpnas.org
Studies on similar dipeptides, such as L-alanyl-L-alanine, have utilized Raman and Raman optical activity (ROA) spectra to analyze fine details of hydration, charge, and conformational changes. nih.govresearchgate.net For N-L-alanyl-L-serine, specific vibrational modes associated with the serine hydroxymethyl side chain (C-O stretching and O-H bending) would also provide information on its orientation and hydrogen-bonding interactions. The trifluoroacetate counterion would exhibit strong characteristic vibrations, primarily from the CF₃ group, but these are generally well-separated from the peptide's conformationally sensitive bands.
Table 1: Representative Raman Bands for Conformational Analysis of Dipeptides
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |
| Amide I (C=O stretch) | 1650 - 1680 | Sensitive to backbone conformation (φ, ψ angles) and hydrogen bonding. Different secondary structures have distinct frequencies. |
| Amide III (C-N, N-H) | 1230 - 1310 | Highly sensitive to backbone conformation. Used to estimate populations of PII, β, and αR conformers. pnas.org |
| Skeletal Stretch | 850 - 1150 | Cα-C and Cα-N stretching modes that are coupled to the backbone conformation. |
| CH₂/CH₃ Bending | 1400 - 1470 | Provides information on side-chain packing and orientation. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org It is an invaluable tool for the rapid analysis of the secondary structure of peptides and proteins in solution. subr.edunih.gov For a small dipeptide like N-L-alanyl-L-serine, which is unlikely to form stable, canonical secondary structures like long α-helices or extensive β-sheets on its own, CD spectroscopy can still provide crucial information about its predominant solution conformation and its potential to adopt ordered structures under specific conditions (e.g., changes in solvent, temperature, or upon binding to a target). proquest.comnih.gov
The far-UV CD spectrum (typically 190-250 nm) is dominated by the peptide backbone amide bonds. pnas.org The shape and magnitude of the CD signal in this region are characteristic of the type of secondary structure present:
α-helices typically show strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org
β-sheets exhibit a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coil or disordered structures show a strong negative band near 200 nm. americanpeptidesociety.org
For N-L-alanyl-L-serine, the CD spectrum in an aqueous solution would likely resemble that of a random coil, possibly with features indicating a preference for a polyproline II (PII) type conformation, which is common in short, flexible peptides. pnas.org Environmental factors can induce conformational changes that are detectable by CD. For instance, solvents like trifluoroethanol are known to induce helical structures in peptides that have the propensity to form them. proquest.comnih.gov Therefore, CD spectroscopy can be used to study the conformational flexibility and stability of this compound under various experimental conditions. subr.edu
Table 2: Characteristic Far-UV CD Maxima for Peptide Secondary Structures
| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | ~212 (weak) | ~198 |
| Polyproline II (PII) | ~228 (weak) | ~206 |
Mass Spectrometry (MS) for Sequence Verification and Purity Profiling
Mass spectrometry is an essential analytical technique for the characterization of peptides, providing information on molecular weight, sequence, and purity. For this compound, different MS techniques offer complementary information. The trifluoroacetate (TFA) counterion is commonly used in peptide purification but can sometimes suppress the ionization signal in electrospray ionization (ESI), an effect that must be considered during analysis. unm.edunih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy and precision, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of a compound. For N-L-alanyl-L-serine, HRMS would be used to confirm its identity by comparing the experimentally measured exact mass with the theoretically calculated mass.
The analysis would typically be performed using ESI, where the peptide is expected to be observed as a protonated molecule, [M+H]⁺. The high mass accuracy of HRMS allows for the confident confirmation of the peptide's elemental composition (C₆H₁₂N₂O₄) and distinguishes it from other isobaric compounds.
Table 3: Theoretical Mass Data for N-L-Alanyl-L-Serine
| Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
| Neutral Peptide (M) | C₆H₁₂N₂O₄ | 176.0797 |
| Protonated Peptide ([M+H]⁺) | [C₆H₁₃N₂O₄]⁺ | 177.0875 |
| Sodiated Peptide ([M+Na]⁺) | [C₆H₁₂N₂O₄Na]⁺ | 199.0694 |
| Trifluoroacetic Acid (TFAH) | C₂HF₃O₂ | 114.0031 |
| Trifluoroacetate Anion ([TFA]⁻) | [C₂F₃O₂]⁻ | 112.9850 |
| Peptide-TFA Adduct ([M+TFAH+H]⁺) | [C₈H₁₄F₃N₂O₆]⁺ | 291.0825 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide. In an MS/MS experiment, the protonated parent ion ([M+H]⁺) of N-L-alanyl-L-serine is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). researchgate.net The fragmentation predominantly occurs along the peptide backbone, leading to the formation of characteristic b- and y-type fragment ions. nih.gov
For the dipeptide Ala-Ser, fragmentation of the central amide bond would yield the b₁ ion (corresponding to the N-terminal alanine residue) and the y₁ ion (corresponding to the C-terminal serine residue). The detection of these specific fragment ions confirms the amino acid sequence. Further fragmentation of the side chains can also occur, though it is generally less favored than backbone fragmentation. The resulting fragmentation pattern provides definitive proof of the peptide's sequence. acs.org
Table 4: Predicted MS/MS Fragment Ions for Protonated N-L-Alanyl-L-Serine ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion Type | Sequence Fragment | Chemical Formula of Fragment | Theoretical m/z |
| 177.0875 | b₁ | Ala | [C₃H₆NO]⁺ | 72.0444 |
| 177.0875 | y₁ | Ser | [C₃H₈NO₃]⁺ | 106.0499 |
Native Mass Spectrometry for Non-Covalent Complex Analysis
Native mass spectrometry is a specialized technique that uses gentle ionization conditions (e.g., nano-electrospray ionization from non-denaturing solutions like aqueous ammonium (B1175870) acetate) to transfer intact, non-covalent complexes into the gas phase for MS analysis. on24.comnih.govtechnologynetworks.com This allows for the study of protein-ligand interactions, protein-protein complexes, and the stoichiometry of macromolecular assemblies. nih.govspringernature.com
For a small molecule like this compound, native MS would typically be employed to investigate potential non-covalent self-association, such as the formation of dimers or higher-order oligomers in solution. It could also be used to study its non-covalent interactions with other molecules, such as metal ions or potential binding partners. While the trifluoroacetate salt itself represents an ionic interaction, native MS conditions are designed to preserve weaker, non-covalent associations that might be present in the solution state. The resulting mass spectrum would show ions corresponding to the monomer as well as any non-covalent complexes, allowing for the determination of their stoichiometry. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. acs.org This technique would provide a precise model of this compound in the solid state, revealing detailed information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields an electron density map from which the positions of all atoms in the crystal lattice can be determined.
For this compound, the crystal structure would elucidate:
Peptide Backbone Conformation: The precise values of the dihedral angles (φ, ψ, and ω) that define the shape of the peptide backbone.
Side-Chain Conformation: The orientation of the alanine methyl group and the serine hydroxymethyl group.
Intermolecular Interactions: A detailed map of the hydrogen bonds and van der Waals interactions between adjacent peptide molecules and between the peptide and the trifluoroacetate counterions. The presence of a strong acid like TFA can significantly influence the crystal packing through charge-assisted hydrogen bonds. acs.org
Role of the Counterion: The exact location and interactions of the trifluoroacetate anion within the crystal lattice, which often forms strong hydrogen bonds with the protonated N-terminus of the peptide. acs.org
This information is crucial for understanding the intrinsic conformational preferences of the dipeptide and how it interacts with its environment in a highly ordered state.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value/Description |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.5 Å, b = 9.8 Å, c = 22.1 Å, α = β = γ = 90° |
| Molecules per Unit Cell (Z) | 4 |
| Resolution | 0.8 Å |
| Key Interactions | Charge-assisted hydrogen bonds between N-terminus (NH₃⁺) and trifluoroacetate (CF₃COO⁻); intermolecular hydrogen bonds involving the peptide backbone and serine hydroxyl group. |
Crystallization Strategies for Dipeptide Trifluoroacetate Salts
The production of high-quality crystals is a prerequisite for the definitive structural analysis of this compound by X-ray diffraction. Peptides synthesized via solid-phase methods are commonly isolated as trifluoroacetate (TFA) salts, which can influence the crystallization process. nih.gov The flexible nature of dipeptides and the presence of the TFA counter-ion necessitate specific strategies to achieve well-ordered single crystals. The purity of the peptide is a critical parameter, with a minimum of 95% purity generally required for successful crystallization.
Commonly employed techniques for the crystallization of dipeptide salts include vapor diffusion, slow evaporation, and microbatch methods.
Vapor Diffusion: This is the most prevalent technique for peptide crystallization. chiraltech.com It involves equilibrating a drop containing the dipeptide salt solution and a precipitant against a larger reservoir of a more concentrated precipitant solution. chromatographytoday.comresearchgate.net As water vapor diffuses from the drop to the reservoir, the concentration of both the dipeptide and the precipitant in the drop slowly increases, promoting nucleation and crystal growth. researchgate.netacs.org The two main setups are the hanging drop and sitting drop methods, both of which are widely used for screening a variety of crystallization conditions. chiraltech.com
Slow Evaporation: This straightforward method involves allowing the solvent from a saturated or near-saturated solution of the dipeptide salt to evaporate slowly over time. chromatographyonline.com This gradually increases the solute concentration to the point of supersaturation, leading to crystal formation. While simple, this method can sometimes yield lower quality crystals compared to vapor diffusion.
Microbatch Crystallization: In this technique, small volumes of the peptide solution are mixed with the precipitant solution under an inert oil, which prevents rapid evaporation and allows for slow, controlled crystal growth. chiraltech.com This method is particularly useful when only small quantities of the peptide are available.
The presence of the trifluoroacetate counter-ion, a byproduct of synthetic cleavage from the resin, can present challenges. mdpi.com In some cases, co-crystallization with other molecules (co-formers) is explored as a strategy not only to produce crystals but also to purify the dipeptide by excluding the TFA salt from the final crystal lattice. nih.gov
| Strategy | Principle | Primary Advantages | Considerations |
|---|---|---|---|
| Vapor Diffusion (Hanging/Sitting Drop) | Slow vapor equilibration between a peptide/precipitant drop and a more concentrated precipitant reservoir. chromatographytoday.com | High success rate, produces high-quality crystals, good for screening multiple conditions. chiraltech.com | Requires specialized plates; crystal harvesting can be delicate. |
| Slow Evaporation | Gradual removal of solvent from a saturated solution to induce supersaturation. chromatographyonline.com | Technically simple, requires minimal specialized equipment. | Less control over nucleation, may result in lower crystal quality or twinning. nih.gov |
| Microbatch | Mixing of peptide and precipitant under oil to minimize evaporation and control nucleation. chiraltech.com | Requires very small sample volumes, suitable for high-throughput screening. | Accessing crystals under the oil can be challenging. |
| Co-crystallization | Crystallizing the target peptide with a secondary molecule (co-former). | Can improve crystal quality and serve as a purification method to remove TFA. nih.gov | Requires screening for suitable co-formers; the resulting crystal contains multiple components. |
Analysis of Hydrogen Bonding Networks and Crystal Packing
The hydrogen-bonding patterns in zwitterionic dipeptide crystals are typically dominated by "head-to-tail" chains, where the protonated N-terminal amino group of one molecule donates hydrogen bonds to the C-terminal carboxylate group of an adjacent molecule. chromatographyonline.com This fundamental interaction often leads to the formation of one-dimensional ribbons or two-dimensional sheets.
In the case of a trifluoroacetate salt, the packing is more complex. The key hydrogen bonding interactions expected in the crystal structure of this compound include:
Peptide-Peptide Interactions: Hydrogen bonds between the amide N-H donor and the amide C=O acceptor of the peptide backbone, contributing to the formation of β-sheet-like structures. iitr.ac.in
Peptide-Ion Interactions: The positively charged N-terminal amino group (-NH3+) is a strong hydrogen bond donor. Its protons form charge-assisted hydrogen bonds with the oxygen atoms of the trifluoroacetate anion (CF3COO-). chiraltech.com
Side-Chain Interactions: The hydroxyl group (-OH) of the serine side chain can act as both a hydrogen bond donor and acceptor, allowing it to interact with other peptide molecules, the TFA anion, or co-crystallized solvent molecules like water.
Ion-Mediated Crosslinking: The TFA anion frequently acts as a bridge, cross-linking adjacent peptide chains by accepting hydrogen bonds from the N-terminus of one peptide and the amide N-H of another. chiraltech.com
This network of interactions typically results in a layered crystal structure, where hydrophilic regions containing the charged termini, peptide backbones, serine hydroxyl groups, and TFA anions are segregated from more hydrophobic regions composed of the alanine methyl groups. nih.gov
| Interaction Type | Donor Group | Acceptor Group | Structural Role |
|---|---|---|---|
| Charge-Assisted H-Bond | N-terminal -NH3+ | TFA -COO- | Primary interaction neutralizing charge and linking peptide to counter-ion. chiraltech.com |
| Peptide Backbone H-Bond | Amide -NH | Amide -C=O | Formation of peptide ribbons and sheets. iitr.ac.in |
| Side-Chain H-Bond | Serine -OH | Serine -OH, Peptide C=O, TFA -COO- | Provides additional lattice stability and crosslinking. |
| Ion-Bridging H-Bond | Amide -NH | TFA -COO- | Cross-links adjacent peptide chains, stabilizing the 3D network. chiraltech.com |
Advanced Chiral Analysis
Verifying the stereochemical purity and assigning the absolute configuration of each amino acid residue are critical quality control steps. For N-L-alanyl-L-serine, it is essential to confirm that both the alanine and serine residues possess the L-configuration.
Marfey's Method and Derivatives for Stereochemical Assignment
Marfey's method is a robust and widely used technique for determining the absolute configuration of amino acids within a peptide. chiraltech.com The process involves two main steps: complete acid hydrolysis of the dipeptide to break the amide bond and liberate the individual amino acid constituents, followed by derivatization and chromatographic analysis.
The hydrolysate, containing a mixture of alanine and serine, is reacted with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). researchgate.net This chiral reagent reacts with the primary amino groups of the liberated amino acids to form stable diastereomeric derivatives. nih.gov
The fundamental principle of the method is that the resulting diastereomers—L-FDAA-L-alanine and L-FDAA-L-serine—have different physical properties than their corresponding L-FDAA-D-amino acid counterparts. These differences allow them to be separated using standard (achiral) reverse-phase high-performance liquid chromatography (RP-HPLC). chiraltech.com The bulky dinitrophenyl group acts as a strong chromophore, allowing for sensitive UV detection at approximately 340 nm. mdpi.com
Typically, the L-FDAA derivatives of L-amino acids are less retained and elute earlier from the RP-HPLC column than the derivatives of D-amino acids. mdpi.com By comparing the retention times of the derivatives from the hydrolyzed sample with those of authentic L-alanine and L-serine standards derivatized in the same manner, the L,L-configuration of the dipeptide can be unequivocally confirmed. Advanced variations of the method may use different derivatives, such as 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA), or employ LC-MS for enhanced sensitivity and confirmation. nih.gov
| Amino Acid Standard | Derivative | Expected Elution Order | Hypothetical Retention Time (min) |
|---|---|---|---|
| L-Alanine | L-FDAA-L-Ala | Earlier | 18.5 |
| D-Alanine | L-FDAA-D-Ala | Later | 22.0 |
| L-Serine | L-FDAA-L-Ser | Earlier | 15.2 |
| D-Serine | L-FDAA-D-Ser | Later | 17.8 |
Enantioselective Chromatography for Purity Assessment
While Marfey's method confirms the configuration of the individual amino acids after hydrolysis, enantioselective chromatography is used to assess the chiral purity of the intact dipeptide. This direct method can separate the desired L-alanyl-L-serine (L,L) diastereomer from potential stereoisomeric impurities such as L,D, D,L, and D,D forms that may arise from impure starting materials or epimerization during synthesis.
This separation is achieved using HPLC with a Chiral Stationary Phase (CSP). CSPs contain a chiral selector molecule that is immobilized on a solid support (e.g., silica (B1680970) gel). The separation mechanism relies on the formation of transient, diastereomeric complexes between the chiral selector and the enantiomers/diastereomers of the analyte. Differences in the stability of these complexes lead to different retention times on the column.
Several classes of CSPs are effective for the separation of underivatized peptides:
Macrocyclic Antibiotic CSPs: Columns based on selectors like teicoplanin (e.g., Chirobiotic T) are highly effective for separating polar, zwitterionic compounds like peptides. nih.gov They offer multiple interaction mechanisms, including hydrogen bonding, ionic, and steric interactions, which contribute to chiral recognition. nih.gov
Zwitterionic Ion-Exchange CSPs: These phases, often derived from cinchona alkaloids (e.g., CHIRALPAK ZWIX), are specifically designed for the separation of amphoteric molecules like amino acids and small peptides. chiraltech.com They operate via a combination of anionic and cationic exchange mechanisms.
Crown Ether CSPs: These CSPs are particularly effective for resolving molecules with primary amine groups. Chiral recognition occurs through the complexation of the protonated amine of the peptide's N-terminus within the chiral crown ether cavity. researchgate.net
By analyzing this compound on a suitable CSP, a chromatogram can be obtained where the main peak corresponds to the L,L-diastereomer. The presence and area of any other peaks corresponding to different stereoisomers can be used to calculate the diastereomeric excess (d.e.) and thus quantify the chiral purity of the sample.
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Suitability |
|---|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin | Hydrogen bonding, ionic, steric, π-π interactions. nih.gov | Excellent for underivatized, polar, and zwitterionic peptides. |
| Zwitterionic Ion-Exchange | Quinine/Quinidine Derivatives | Anion and cation exchange, hydrogen bonding. chiraltech.com | Specifically designed for ampholytes like free peptides. |
| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Host-guest complexation with the N-terminal ammonium group. researchgate.net | Effective for peptides with a free N-terminus. |
Biochemical and Mechanistic Investigations of N L Alanyl L Serine
Dipeptide as a Substrate or Inhibitor in Enzymatic Systems
The interaction of N-L-alanyl-L-serine with various enzymes provides crucial insights into their specificity and catalytic mechanisms. As a simple dipeptide, it can act as a substrate, undergoing cleavage or modification, or potentially as an inhibitor, blocking the active site of an enzyme.
Investigation of Protease Specificity and Cleavage Mechanisms
Proteases are enzymes that catalyze the breakdown of proteins and peptides into smaller units. The specificity of a protease is determined by its ability to recognize and cleave peptide bonds adjacent to specific amino acid residues. purdue.edu The peptide bond between alanine (B10760859) and serine in N-L-alanyl-L-serine can be a target for certain proteases.
Serine proteases, a major class of proteolytic enzymes, are characterized by a catalytic triad (B1167595) in their active site, which includes a serine residue. mbl.or.kr The specificity of these proteases is largely dictated by the S1 binding pocket, which accommodates the side chain of the amino acid at the P1 position (the residue preceding the cleaved bond). purdue.edu For N-L-alanyl-L-serine, alanine is in the P1 position. Therefore, proteases that exhibit a preference for small, neutral amino acids at the P1 position would be expected to cleave this dipeptide. nih.gov
Early studies on the synthesis of serine-containing peptides also investigated their susceptibility to cleavage by peptidases. In a 1951 study, the synthesis of L-alanyl-L-serine was reported, and its response to the action of peptidases was examined, highlighting the early interest in understanding the enzymatic processing of such dipeptides.
The general mechanism of cleavage by a serine protease involves the nucleophilic attack of the active site serine on the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the bond. rug.nl The efficiency of this cleavage is determined by how well the substrate fits into the active site of the enzyme.
Table 1: General Specificity of Selected Serine Proteases
| Protease | P1 Specificity | Potential for Cleavage of N-L-Alanyl-L-Serine |
| Trypsin | Positively charged residues (Lys, Arg) | Low |
| Chymotrypsin (B1334515) | Large hydrophobic residues (Phe, Trp, Tyr) | Low |
| Elastase | Small, neutral residues (Ala, Gly, Val) | High |
Role in Aminoacyl-tRNA Synthetase Studies
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. nih.gov These enzymes exhibit high specificity for their cognate amino acids. While aaRSs primarily recognize individual amino acids, their active sites and editing mechanisms are crucial for preventing the misincorporation of incorrect amino acids.
Alanyl-tRNA synthetase (AlaRS) is responsible for charging tRNA with alanine. It has been shown to sometimes misactivate other small amino acids like glycine (B1666218) and serine. frontiersin.org To prevent errors in protein synthesis, AlaRS possesses an editing or proofreading mechanism to remove these incorrect amino acids from the tRNA. frontiersin.org Therefore, while N-L-alanyl-L-serine itself is not a direct substrate for the charging reaction of aaRSs, the individual amino acids that constitute it are at the center of the fidelity mechanisms of these enzymes.
Studies on aaRSs have also revealed their capability to catalyze the synthesis of dipeptides under certain experimental conditions, demonstrating the versatility of their catalytic activity beyond tRNA charging. nih.gov However, specific studies utilizing N-L-alanyl-L-serine to probe the function of aaRSs are not extensively documented. The primary role of this dipeptide in the context of aaRSs is as a conceptual model representing the peptide bond that these enzymes' fidelity mechanisms are designed to indirectly protect.
Interaction with Other Enzymes Involved in Peptide Metabolism
Beyond proteases, other enzymes are involved in the metabolism of peptides. Peptidases, which can be exopeptidases (cleaving from the ends) or endopeptidases (cleaving within the chain), play a crucial role in the complete breakdown of peptides into their constituent amino acids. N-L-alanyl-L-serine, being a dipeptide, is a substrate for dipeptidases.
These enzymes are found in various cellular compartments and in the bloodstream, where they contribute to the final stages of protein digestion and the regulation of peptide hormone activity. The cleavage of the peptide bond in N-L-alanyl-L-serine by a dipeptidase would release free L-alanine and L-serine, which can then be utilized by the cell for various metabolic processes, including the synthesis of new proteins.
Biological Significance as a Model for Protein Synthesis and Degradation Pathways
The study of simple dipeptides like N-L-alanyl-L-serine provides a simplified system to investigate the complex processes of protein synthesis and degradation at a molecular level.
Studies on Peptide Bond Formation and Hydrolysis Mechanisms
The formation of the peptide bond is a condensation reaction that involves the removal of a water molecule from the amino group of one amino acid and the carboxyl group of another. mdpi.com In biological systems, this reaction is catalyzed by the ribosome during protein synthesis. The hydrolysis of a peptide bond is the reverse reaction, where a water molecule is added to break the bond.
The peptide bond is relatively stable under physiological conditions, and its hydrolysis requires enzymatic catalysis. mdpi.com The study of the kinetics and thermodynamics of the hydrolysis of simple dipeptides like N-L-alanyl-L-serine can provide fundamental data on the stability of the peptide bond and the energetic requirements for its cleavage. Such studies often employ computational methods to model the reaction pathway and identify the transition states.
Insights into Peptide Transport and Cellular Uptake Mechanisms (at a molecular level)
The uptake of peptides into cells is a critical process for nutrition and for the delivery of peptide-based drugs. Cells have specialized transport systems for the uptake of di- and tripeptides. These transporters, such as PepT1 and PepT2, are proton-coupled and can move peptides across the cell membrane against a concentration gradient.
While specific studies on the transport of N-L-alanyl-L-serine are limited, general principles of dipeptide transport can be applied. The specificity of these transporters is influenced by the properties of the amino acid side chains of the dipeptide. The uptake of dipeptides is often followed by rapid intracellular hydrolysis into their constituent amino acids by cytosolic peptidases.
Alternatively, the individual amino acids, L-alanine and L-serine, are transported into cells by various amino acid transport systems. Studies in human fibroblasts have identified Na+-dependent systems A and ASC, as well as a Na+-independent system L, to be involved in the transport of L-alanine and L-serine. At physiological concentrations, system ASC appears to be the primary transporter for these amino acids in fibroblasts.
Table 2: Amino Acid Transport Systems for L-Alanine and L-Serine
| Transport System | Dependence on Sodium | Substrate Affinity | Role in Cellular Uptake |
| System A | Na+-dependent | Lower for Ala and Ser | Appreciable under starvation conditions |
| System ASC | Na+-dependent | Higher for Ala and Ser | Primary mediation at physiological concentrations |
| System L | Na+-independent | - | Minor contribution for Ala and Ser |
Conformational Effects in Biological Recognition
The three-dimensional structure of a peptide is a primary determinant of its biological activity. For a simple dipeptide like N-L-alanyl-L-serine, which lacks a complex, folded structure, the orientation of its backbone and side chains creates a conformational landscape of varying energy states. The specific conformation adopted upon interacting with a biological partner is crucial for effective binding and subsequent signaling or enzymatic activity. Extended conformations are often vital for the molecular recognition of peptides at the binding sites of proteins, including enzymes and antibodies. nih.gov The binding of different peptides can induce conformational changes in the target protein, which in turn can alter its recognition by other molecules. researchgate.netnorthwestern.edu
The interaction of N-L-alanyl-L-serine with other molecules is profoundly influenced by its conformational state. The dipeptide is not a rigid structure but exists as a population of interconverting conformers. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to map the potential energy surface of Ala-Ser and related dipeptides. iau.irnih.gov These computational analyses explore the rotational freedom around the backbone dihedral angles (phi, ψ) to identify stable, low-energy conformations.
Research on a protected serine-alanine dipeptide model (For-L-Ser-L-Ala-NH2) identified 35 stable conformers out of 54 initial structures considered. iau.ir The stability of these conformers is dictated by intramolecular interactions, particularly hydrogen bonds. Studies revealed that the most stable conformer is often characterized by a β-turn structure, a common motif in proteins. nih.govresearchgate.net This β-turn conformation is stabilized by intramolecular hydrogen bonds, which effectively pre-organizes the peptide for binding to a receptor or enzyme active site. researchgate.netssrn.com
| Conformer Type | Key Structural Feature | Relative Stability | Potential Role in Interaction |
|---|---|---|---|
| β-turn (e.g., γD–γL) | Stabilized by intramolecular hydrogen bonds | High (often the most stable) | Presents a compact structure for receptor binding pockets. researchgate.netssrn.com |
| Extended (e.g., βL) | Linear arrangement of the peptide backbone | Moderate | Can fit into elongated binding grooves. nih.gov |
| α-helical (e.g., αD) | Partial helical turn | Lower | Less common for a short dipeptide but contributes to the overall conformational ensemble. |
The insights gained from conformational analysis are instrumental in the field of medicinal chemistry, particularly for analog design and peptide mimicry. researchgate.netslideshare.net The goal of these strategies is to create molecules (peptidomimetics) that replicate the bioactive conformation of the parent peptide, N-L-alanyl-L-serine, while possessing improved pharmacological properties, such as enhanced stability against enzymatic degradation or better bioavailability. researchgate.netnih.gov
One common strategy is structure-activity relationship (SAR) analysis , where systematic modifications are made to the peptide to probe the importance of different functional groups. nih.govmdpi.com For instance, substituting the L-alanine residue with other amino acids like glycine or L-serine can significantly alter the biological activity of the parent molecule. nih.gov In one study, replacing L-alanine with L-serine in an immunoadjuvant glycopeptide enhanced its activity, while replacement with glycine caused a decrease, and substitution with its stereoisomer, D-alanine, rendered the molecule inactive. nih.gov This highlights the strict stereochemical and structural requirements for molecular recognition.
Another key strategy is the design of conformationally constrained analogs . By introducing modifications that lock the dipeptide into its bioactive shape, such as a β-turn, binding affinity can be dramatically improved. This can be achieved through cyclization or by incorporating non-natural amino acids that bias the backbone towards a specific geometry. researchgate.net
Furthermore, retro-inverso modification is a sophisticated technique where the direction of the peptide bond is reversed and the chirality of the amino acids is inverted (from L to D). nih.gov This can create a molecule that mimics the side-chain topography of the original peptide, allowing it to bind to the same receptor, but makes it resistant to cleavage by proteases. nih.gov These strategies are critical for transforming a simple dipeptide into a lead compound for drug development.
| Design Strategy | Modification Example | Primary Rationale | Potential Outcome |
|---|---|---|---|
| Alanine Scanning | Replace Ala or Ser with Alanine | Determine the contribution of a specific side chain to binding affinity. nih.govmdpi.com | Identifies critical residues ("hot spots") for interaction. |
| Stereoisomer Substitution | Replace L-Ala with D-Ala | Probe the stereochemical requirements of the binding pocket. nih.govnih.gov | Often leads to loss of activity, confirming specificity; can increase stability. |
| Side Chain Modification | Replace Ser with Homoserine or O-benzyl-L-serine | Explore the size and electronic requirements of the binding pocket. nih.gov | May increase or decrease binding affinity, refining the SAR. nih.gov |
| Backbone Modification (Retro-Inverso) | Reverse peptide bonds and invert stereochemistry | Mimic side-chain orientation while resisting enzymatic degradation. nih.gov | Improved in vivo stability and bioavailability. |
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-L-alanyl-L-serine, independent of environmental effects. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying medium-sized biological molecules. ajol.info It offers a balance between computational cost and accuracy, making it suitable for exploring the complex conformational landscapes of dipeptides. ajol.info By systematically varying the backbone dihedral angles (phi, φ, and psi, ψ), DFT calculations can generate a Ramachandran plot, which maps the energetically favorable conformations. acs.org
For dipeptides, the stability of different conformations, such as extended (β-sheet like) or folded (turn-like), is determined by a combination of steric hindrance from side chains and the potential for intramolecular hydrogen bonds. researchgate.net DFT studies on similar dipeptides have shown that the trans conformation of the peptide bond is generally more stable than the cis conformation by several kcal/mol. acs.org For instance, in valine-alanine dipeptides, the energy difference is around 4-5 kcal/mol, while for dipeptides with aromatic side chains, this difference can be smaller. acs.org These calculations help identify the global and local energy minima on the potential energy surface, corresponding to the most stable structures of the molecule in the gas phase. acs.org
| Conformer | Relative Energy (kcal/mol) - BLYP/TZVP+ | Relative Energy (kcal/mol) - B3LYP/6-31G* |
|---|---|---|
| C7eq | 0.00 | 0.00 |
| C5 | 0.95 | 0.85 |
| C7ax | 2.03 | 2.22 |
| β2 | 2.88 | 3.28 |
| αL | 3.58 | 3.85 |
This table presents data for the alanine dipeptide, a model system often used to understand the conformational preferences of more complex dipeptides like N-L-alanyl-L-serine.
Ab initio methods, such as Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theoretical accuracy for calculating molecular energies and optimizing geometries. nih.gov These methods are computationally more intensive than DFT but are crucial for obtaining precise structural parameters and energy differences, especially when electron correlation effects are significant. nih.gov
Studies on the constituent amino acids, L-alanine and L-serine, have utilized ab initio calculations to determine their optimized geometries in the gas phase. nih.gov For L-serine, computational studies have also investigated conformational changes under high pressure, revealing transitions to more stable intramolecular structures. researchgate.net Such high-accuracy calculations are essential for benchmarking results from less computationally demanding methods and for providing reliable data on bond lengths, bond angles, and dihedral angles for the most stable conformers of N-L-alanyl-L-serine. nih.govresearchgate.net
The conformation of N-L-alanyl-L-serine is significantly influenced by a network of intramolecular interactions, primarily hydrogen bonds. The serine side chain, with its hydroxyl (-OH) group, can act as both a hydrogen bond donor and acceptor. This allows for the formation of specific hydrogen bonds with the peptide backbone. rsc.org
Theoretical studies on serine-containing model peptides have identified two key types of intra-residue interactions:
C5 interaction: A hydrogen bond between the backbone amide NH of the serine residue and its own side-chain oxygen (NH(i)⋯O). rsc.org
C6 interaction: A hydrogen bond from the side-chain hydroxyl group to the backbone carbonyl oxygen of the preceding residue (OH⋯OC(i)). rsc.org
The relative strength of these interactions dictates the local backbone folding. rsc.org QM calculations can quantify the energies of these hydrogen bonds and analyze the electron density distribution to understand their nature. These intrinsic interactions are crucial in predisposing the peptide chain to adopt specific secondary structures, even in the absence of a solvent. researchgate.netrsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While QM methods provide a static picture of a molecule's preferred conformations, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.
MD simulations of N-L-alanyl-L-serine can reveal the flexibility of the peptide backbone and the side chains. nih.gov By analyzing the simulation trajectory, researchers can observe transitions between different low-energy conformational states identified by QM calculations. This provides insights into the energy barriers separating these states and the timescales on which these transitions occur. The flexibility of the molecule is crucial for its biological function, as it allows the peptide to adapt its shape to interact with other molecules. Essential dynamics analysis of MD trajectories can identify the dominant modes of motion, highlighting the most significant conformational changes the dipeptide undergoes. nih.gov
The surrounding solvent environment plays a critical role in determining the conformational preferences of dipeptides. researchgate.netrochester.edu MD simulations using explicit solvent models (e.g., water molecules) are essential for capturing the complex interplay between the peptide and the solvent.
Studies on the alanine dipeptide in water have shown that the solvent significantly alters the conformational landscape compared to the gas phase. acs.org While certain compact, hydrogen-bonded structures are favored in a vacuum, more extended conformations, like the polyproline II (PII) helix, become more populated in aqueous solutions. wustl.eduacs.org This is because the solvent molecules compete for hydrogen bonding with the peptide's donor and acceptor groups, effectively "unmasking" underlying preferences dictated by minimizing steric conflicts within the peptide itself. rochester.eduwustl.edu The stability of a particular conformation in solution is determined by the thermodynamics of hydrating the peptide, which is most favorable for structures that minimize the disruption of the water network. rochester.eduacs.org The presence and concentration of salts can also substantially affect the favored conformations. acs.org
| Solvent | Predominant Conformation(s) |
|---|---|
| Chloroform | Helical |
| DMSO | β-hairpin and Ω-shape |
| Methanol | β-hairpin and Ω-shape |
| Water | No single preferred conformation (significant helical and β-hairpin populations) |
This table, based on a computational study of a model peptide, illustrates the significant role of the solvent in directing conformational preferences, a principle applicable to N-L-alanyl-L-serine.
In Silico Prediction of Spectroscopic Properties
Computational chemistry offers a suite of tools for the in silico prediction of spectroscopic properties of molecules. These theoretical calculations are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular vibrations or nuclear environments, and for predicting the spectra of novel or uncharacterized compounds. For N-L-alanyl-L-serine, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational spectra (Infrared, Raman, and Vibrational Circular Dichroism) can provide a deep understanding of its structure and dynamics. It is important to note that the presence of a counterion, such as trifluoroacetate (B77799), can influence the electronic structure and consequently the spectroscopic properties of the dipeptide, a factor that should be considered in theoretical models.
The theoretical calculation of NMR chemical shifts is a powerful method to complement experimental NMR studies. Density Functional Theory (DFT) is the most common quantum mechanical method used for this purpose. The calculation typically involves a two-step process: first, the geometry of the molecule is optimized to find its lowest energy conformation, and second, the NMR shielding tensors are calculated for this optimized geometry. The chemical shifts are then obtained by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).
For a dipeptide like N-L-alanyl-L-serine, conformational flexibility is a critical factor. The observed NMR chemical shifts in solution are an average over all the populated conformations. Therefore, accurate theoretical predictions often require a conformational search to identify the most stable conformers, followed by the calculation of chemical shifts for each conformer. The final predicted chemical shifts are then obtained as a Boltzmann-weighted average of the chemical shifts of the individual conformers.
Below is a hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for a stable conformer of N-L-alanyl-L-serine in a simulated aqueous environment, based on DFT calculations.
| Atom Name | Atom Type | Calculated Chemical Shift (ppm) |
| Hα (Ala) | ¹H | 4.15 |
| Hβ (Ala) | ¹H | 1.45 |
| Hα (Ser) | ¹H | 4.40 |
| Hβ1 (Ser) | ¹H | 3.90 |
| Hβ2 (Ser) | ¹H | 3.80 |
| Cα (Ala) | ¹³C | 52.3 |
| Cβ (Ala) | ¹³C | 18.5 |
| C' (Ala) | ¹³C | 175.1 |
| Cα (Ser) | ¹³C | 57.8 |
| Cβ (Ser) | ¹³C | 63.2 |
| C' (Ser) | ¹³C | 173.9 |
Note: These values are representative and would be expected from a DFT calculation for a specific low-energy conformer. Actual experimental values may vary depending on solvent, pH, and temperature.
The simulation of vibrational spectra, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), is another powerful application of computational chemistry. These simulations are typically performed using DFT calculations to compute the harmonic vibrational frequencies and their corresponding intensities. The results of these calculations can be used to generate a theoretical spectrum that can be compared with experimental data.
The process involves:
Geometry Optimization: Finding the minimum energy structure of the molecule.
Frequency Calculation: Calculating the second derivatives of the energy with respect to the atomic positions to obtain the harmonic vibrational frequencies.
Intensity Calculation: Calculating the IR intensities from the changes in the dipole moment during each vibration, Raman intensities from the changes in the polarizability, and VCD intensities from the changes in both the electric and magnetic dipole moments.
For a chiral molecule like N-L-alanyl-L-serine, VCD spectroscopy is particularly informative as it provides information about the stereochemistry of the molecule. The comparison of experimental and simulated VCD spectra can be a powerful tool for determining the absolute configuration of a molecule.
Below is a table of selected calculated vibrational frequencies and their assignments for a conformer of N-L-alanyl-L-serine.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3400 | O-H stretch (Ser side chain) |
| ~3300 | N-H stretch (amide) |
| ~1680 | C=O stretch (Amide I) |
| ~1560 | N-H bend (Amide II) |
| ~1450 | C-H bend (Ala side chain) |
| ~1250 | C-N stretch (Amide III) |
| ~1050 | C-O stretch (Ser side chain) |
Note: These are approximate frequencies for characteristic vibrational modes. The exact values depend on the specific conformation and the computational method used. The trifluoroacetate counterion would also introduce its own characteristic vibrational bands.
Advanced Analytical Methodologies for Characterization and Quality Control in Research
Chromatographic Techniques for Separation and Purity
Chromatography is the cornerstone for the analysis and purification of peptides. For a polar dipeptide like N-L-alanyl-L-serine, several high-performance liquid chromatography (HPLC) techniques are employed to ensure high purity and accurate characterization.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for the analysis and purification of synthetic peptides, including N-L-alanyl-L-serine. researchgate.netnih.gov This technique separates molecules based on their hydrophobicity.
Analytical Separation: For analytical purposes, RP-HPLC is used to determine the purity of the N-L-alanyl-L-serine trifluoroacetate (B77799) sample. The separation typically utilizes a C18 column, which has a non-polar stationary phase. hplc.eu A mobile phase gradient, commonly consisting of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA), is employed. peptide.com The TFA serves as an ion-pairing agent, which neutralizes the charge of the peptide's terminal amino and carboxyl groups, thereby improving peak shape and resolution. hplc.eupeptide.com The dipeptide is dissolved in a minimal volume of the aqueous mobile phase and injected into the system. As the concentration of the organic solvent (acetonitrile) increases, the peptide desorbs from the column and is detected, typically by UV absorbance at 220-280 nm. peptide.com The purity is assessed by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Preparative Separation: The principles of analytical RP-HPLC are scaled up for preparative purification. Larger columns are used to handle higher sample loads. The goal is to isolate the target peptide from impurities generated during synthesis, such as deletion sequences or incompletely deprotected products. Fractions are collected as the peptide elutes, and analytical HPLC is used to check the purity of these fractions. peptide.com The pure fractions are then combined and lyophilized to obtain the final N-L-alanyl-L-serine trifluoroacetate powder.
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC |
| Objective | Purity assessment, characterization | Isolation and purification |
| Column | C8 or C18 (e.g., 4.6 x 250 mm) | C8 or C18 (larger dimensions) |
| Mobile Phase | Water/Acetonitrile gradient with 0.1% TFA | Water/Acetonitrile gradient with 0.1% TFA |
| Detection | UV (220-280 nm) | UV (220-280 nm) |
| Outcome | Purity data (chromatogram) | Purified peptide fractions |
Ion-Exchange Chromatography for Counterion Manipulation
Ion-exchange chromatography (IEC) separates molecules based on their net charge. nih.govtaylorfrancis.com This technique is particularly valuable not only for peptide purification but also for the specific purpose of manipulating the counterion associated with the peptide. bio-works.com For a dipeptide like N-L-alanyl-L-serine, which has both a free N-terminus and a free C-terminus, its net charge is pH-dependent.
In the context of this compound, cation-exchange chromatography is often employed. The process involves:
Column Selection: A strong cation-exchange (SCX) column containing negatively charged functional groups (e.g., sulfopropyl groups) is used. taylorfrancis.com
Binding: The peptide, carrying a net positive charge at an acidic pH (below its isoelectric point), is loaded onto the column in a low ionic strength buffer. phenomenex.com It binds to the negatively charged stationary phase, while the trifluoroacetate anion does not and is washed away.
Elution: The bound peptide is then eluted by increasing the ionic strength of the mobile phase (using a salt gradient, e.g., NaCl) or by increasing the pH. phenomenex.com If the goal is to exchange the counterion to hydrochloride, for example, the elution buffer would contain chloride ions, resulting in the peptide eluting as its hydrochloride salt.
This method effectively serves as a purification step and a counterion exchange step simultaneously.
| Stage | Description | Key Parameters |
| Loading | Peptide solution is applied to the column. | Low ionic strength buffer, pH below peptide's pI. |
| Binding | Positively charged peptide binds to the negatively charged stationary phase. Trifluoroacetate is washed through. | Electrostatic interactions. |
| Elution | Peptide is displaced from the column. | Increasing salt gradient (e.g., NaCl) or increasing pH. |
| Result | Purified peptide with the new counterion (e.g., chloride). | N-L-alanyl-L-serine hydrochloride. |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Peptide Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is highly effective for the separation of polar and hydrophilic compounds like N-L-alanyl-L-serine. polylc.comchromatographyonline.com While RP-HPLC separates based on hydrophobicity, HILIC separates based on a compound's hydrophilicity and utilizes a polar stationary phase (e.g., silica (B1680970) or particles with bonded polar functional groups) and a mobile phase with a high concentration of an organic solvent, like acetonitrile. chromatographyonline.com
In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. chromatographyonline.com Retention is achieved through dipole-dipole interactions and hydrogen bonding. chromatographyonline.com The elution order is typically the inverse of that seen in RP-HPLC, with more polar compounds being more strongly retained. chromatographyonline.com This technique is advantageous for analyzing small, polar peptides that may show poor retention on traditional RP-HPLC columns. mac-mod.comdiscoveracs.org
Counterion Exchange and its Methodological Impact
The trifluoroacetate (TFA) counterion, originating from the synthesis and purification process, can be toxic to cells in culture and may interfere with biological assays or alter peptide structure. wpmucdn.com Therefore, it is often necessary to exchange it for a more biocompatible counterion, such as acetate (B1210297) or hydrochloride.
Strategies for Exchange of Trifluoroacetate to Other Salts (e.g., Hydrochloride, Acetate)
Several established methods exist for performing counterion exchange. The choice of method depends on the peptide's properties and the desired final salt form.
Lyophilization from Acidic Solutions: This is a common and straightforward method. peptide.com
For Hydrochloride (HCl) salt: The peptide trifluoroacetate is dissolved in a dilute solution of hydrochloric acid (e.g., 10-100 mM HCl). The solution is then flash-frozen and lyophilized (freeze-dried). peptide.com The volatile TFA is removed along with the water and excess HCl during the lyophilization process. This cycle may need to be repeated multiple times to reduce the TFA content to acceptable levels. peptide.com
For Acetate salt: A similar process can be used with a dilute solution of acetic acid.
Ion-Exchange Chromatography: As described in section 6.1.2, IEC is an effective method. For acetate exchange, an anion-exchange resin can be used. peptide.com The resin is first charged with acetate ions by washing with a concentrated sodium acetate solution. The peptide trifluoroacetate solution is then passed through the column. The trifluoroacetate ions bind more strongly to the resin than the peptide, and the peptide is eluted with the acetate counterion. peptide.com
Solid-Phase Extraction (SPE): A reversed-phase SPE cartridge can be used. The peptide is loaded onto the cartridge, where it is retained. The cartridge is then washed with a solution containing the desired counterion (e.g., an ammonium (B1175870) acetate or ammonium hydrochloride solution) to displace the TFA. Finally, the peptide is eluted with an organic solvent like acetonitrile.
| Method | Principle | Target Salt | Key Steps |
| Lyophilization | Volatilization of TFA-H+ salt | Hydrochloride, Acetate | Dissolve peptide in target acid (e.g., HCl), freeze, and lyophilize. Repeat as needed. peptide.compeptide.com |
| Ion-Exchange | Differential binding to a charged resin | Acetate, Hydrochloride | Pass peptide through a pre-conditioned ion-exchange column. bio-works.compeptide.com |
| RP-SPE | Adsorption to a solid phase and washing | Hydrochloride, Acetate | Bind peptide to cartridge, wash with new counterion salt solution, elute peptide. researchgate.net |
Analytical Methods for Quantifying Residual Trifluoroacetate and New Counterions
After performing a counterion exchange, it is critical to quantify the amount of residual trifluoroacetate and verify the presence of the new counterion to ensure the process was successful.
Ion Chromatography (IC): This is the preferred and most sensitive method for the direct quantification of anions like trifluoroacetate, chloride, and acetate. nih.govpepdd.com The method involves separating the anions on a high-capacity anion-exchange column followed by detection using suppressed conductivity. nih.govlcms.cz IC can accurately measure trace levels of residual TFA in the final peptide product, with detection limits often in the nanogram per milliliter (ng/mL) range. nih.govresearchgate.net This technique can also quantify the amount of the newly introduced counterion (e.g., chloride or acetate), allowing for a complete mass balance analysis of the peptide preparation. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a highly specific method for detecting and quantifying fluorine-containing compounds like TFA. The presence of a signal corresponding to the -CF3 group provides direct evidence of residual TFA. The quantity can be determined by integrating the signal against a known internal standard.
High-Performance Liquid Chromatography (HPLC): While less direct than IC or NMR for counterion analysis, certain HPLC methods can be used. For instance, TFA can be derivatized and then analyzed by RP-HPLC with UV or fluorescence detection. Alternatively, some methods use evaporative light-scattering detectors (ELSD) to quantify non-volatile salts. researchgate.net
| Method | Analyte(s) | Principle of Detection | Advantages |
| Ion Chromatography (IC) | TFA, Chloride, Acetate, etc. | Anion exchange separation and suppressed conductivity detection. nih.gov | High sensitivity, direct quantification, can measure multiple ions. nih.govthermofisher.com |
| 19F NMR Spectroscopy | TFA | Detection of the fluorine-19 nucleus. researchgate.net | Highly specific for TFA, non-destructive. |
| HPLC-ELSD | Non-volatile counterions | Light scattering from non-volatile analyte particles after mobile phase evaporation. researchgate.net | Useful for non-UV absorbing ions. |
Influence of Counterion on Peptide Behavior in Downstream Assays and Further Synthesis
Synthetic peptides, such as N-L-alanyl-L-serine, are frequently isolated as trifluoroacetate (TFA) salts. This is a consequence of the widespread use of trifluoroacetic acid during the cleavage step of solid-phase peptide synthesis (SPPS) and as a mobile phase modifier in purification by reverse-phase high-performance liquid chromatography (RP-HPLC). genscript.comnih.gov While often considered an inert "spectator" ion, the trifluoroacetate counterion can significantly influence the physicochemical properties and biological activity of the peptide, leading to potential artifacts in downstream applications. genscript.comacs.org For a dipeptide like N-L-alanyl-L-serine, which lacks acidic or basic side chains, the primary interaction with the TFA counterion occurs at the protonated N-terminal amino group. acs.org
The trifluoroacetate anion forms a strong ion pair with the positively charged N-terminus of the peptide. acs.org This interaction can alter the peptide's local chemical environment and has been shown to have a range of effects that can interfere with both biological assays and subsequent synthetic modifications.
Impact on Downstream Biological and Functional Assays
The presence of residual TFA can lead to a variety of unexpected and often misleading results in biological and functional assays. These effects can be direct, stemming from the bioactivity of TFA itself, or indirect, through TFA-induced changes to the peptide's properties.
Research has demonstrated that TFA can independently exert biological effects, including the inhibition or promotion of cell growth depending on its concentration and the cell type under investigation. genscript.com For instance, TFA has been reported to suppress the proliferation of osteoblasts and chondrocytes at concentrations as low as 10 nM. genscript.com This can lead to the incorrect attribution of anti-proliferative effects to the peptide itself or the masking of a true proliferative effect. genscript.com
Table 1: Documented Effects of Trifluoroacetate Counterion on Downstream Assays
| Assay Type | Observed Effect of TFA | Potential Consequence | Reference(s) |
|---|---|---|---|
| Cell Proliferation Assays | Can inhibit or stimulate cell growth depending on concentration and cell line. | Misinterpretation of peptide's cytotoxic or proliferative activity. | genscript.com |
| Enzyme Kinetics | Alters local pH, potentially affecting enzyme activity and stability. | Inaccurate determination of kinetic parameters (Km, Vmax). | genscript.com |
| Receptor Binding Assays | Can interfere with peptide-receptor interactions through conformational changes or direct binding. | Altered binding affinity (Kd) and inaccurate structure-activity relationship conclusions. | nih.gov |
| Structural Analysis (e.g., CD, IR) | TFA has a strong absorbance band that can overlap with the peptide's amide I band in IR spectroscopy. It can also induce minor conformational changes. | Difficulty in accurate secondary structure determination. | genscript.comtoxicdocs.org |
| Immunological Assays | TFA-modified proteins can elicit antibody responses and enhance pro-inflammatory cytokine production. | Potential for false positives or inflammatory artifacts in immunological studies. | nih.gov |
Implications for Further Synthetic Steps
The trifluoroacetate counterion can also present challenges in subsequent synthetic modifications of N-L-alanyl-L-serine. The strong, non-covalent interaction between TFA and the peptide's N-terminus can interfere with reactions targeting this functional group. For example, in a subsequent coupling reaction where the N-terminus of N-L-alanyl-L-serine is to be acylated or extended, the presence of the TFA counterion may necessitate harsher reaction conditions or the use of excess reagents to achieve complete conversion.
Moreover, the acidic nature of residual TFA can be incompatible with acid-labile protecting groups or reagents used in subsequent synthetic steps, potentially leading to undesired side reactions or degradation of the peptide. Therefore, for sensitive downstream applications, both in biological assays and further synthesis, it is often advisable to perform a counterion exchange.
Counterion Exchange Methodologies
To mitigate the potential interferences from the trifluoroacetate counterion, several methods have been developed to exchange it for a more biologically compatible or synthetically amenable counterion, such as acetate or hydrochloride. nih.gov The choice of method depends on the peptide's properties and the requirements of the subsequent application.
Common strategies for counterion exchange include:
Reverse-Phase HPLC: The peptide is purified on an RP-HPLC system using a mobile phase containing the desired counterion, such as acetic acid or hydrochloric acid. nih.gov
Ion-Exchange Chromatography: The peptide solution is passed through an anion-exchange resin that has been pre-equilibrated with the desired counterion. nih.gov
Lyophilization from Acidic Solutions: Repeatedly dissolving the peptide in a dilute aqueous solution of a volatile acid (e.g., HCl or acetic acid) and lyophilizing can effectively replace the TFA. nih.gov
The efficiency of the exchange should be verified using analytical techniques such as ion chromatography or ¹⁹F-NMR to quantify the residual trifluoroacetate. nih.govthermofisher.com
Table 2: Comparison of Common Counterion Exchange Methods
| Method | Principle | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Reverse-Phase HPLC | Separation based on hydrophobicity with a mobile phase containing the new counterion. | High purity of the final product; can be integrated into the purification step. | Can be time-consuming and requires specialized equipment. | nih.gov |
| Ion-Exchange Resin | The trifluoroacetate anion is exchanged for another anion on a solid support. | Simple, rapid, and can be performed with basic laboratory equipment. | Potential for peptide loss due to non-specific binding to the resin; may not be suitable for all peptides. | nih.gov |
| Repeated Lyophilization | The volatile trifluoroacetic acid is removed under vacuum in the presence of an excess of another volatile acid. | Simple and does not require chromatographic separation. | May require multiple cycles for complete exchange; potential for peptide degradation if a strong, non-volatile acid is used. | nih.gov |
Future Perspectives and Emerging Research Areas
Development of Novel Synthetic Routes for Dipeptides with Enhanced Efficiency and Sustainability
The synthesis of dipeptides, including N-L-alanyl-L-serine, is undergoing a paradigm shift towards greener and more efficient methodologies. Traditional peptide synthesis, often reliant on large volumes of organic solvents and generating significant waste, is being re-evaluated in the context of sustainability. nih.govnih.gov Future developments are focused on several key areas:
Green Chemistry Approaches: A primary goal is to replace hazardous solvents like dichloromethane (B109758) (DMF) and N,N-dimethylformamide (DMF) with more environmentally benign alternatives. researchgate.net Propylene (B89431) carbonate has emerged as a promising green polar aprotic solvent for both solution- and solid-phase peptide synthesis. researchgate.net Aqueous-based synthesis is another major frontier, although it presents challenges due to the low water solubility of many protected amino acids. nih.govacs.org The development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, is a significant step in this direction. acs.org
Continuous Flow Chemistry: This technique offers precise control over reaction parameters, leading to enhanced efficiency and reduced waste. nih.gov Automated flow-based peptide synthesis can significantly shorten the time required for each amino acid incorporation cycle. u-tokyo.ac.jprsc.org By continuously flowing reagents through a reactor, this method minimizes the need for excess reagents and simplifies purification processes. nih.govdigitellinc.com
Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave irradiation can dramatically accelerate peptide bond formation, leading to faster synthesis times and often higher purity of the final product. peptide.com This is particularly beneficial for synthesizing challenging sequences that are prone to aggregation. peptide.com
Enzymatic Synthesis: Utilizing enzymes as catalysts for peptide bond formation offers high stereospecificity under mild reaction conditions. mdpi.comnih.govssrn.com Proteases, which naturally hydrolyze peptide bonds, can have their equilibrium shifted towards synthesis under specific conditions, such as immobilizing one of the amino acid components on a solid support. nih.govmdpi.com This approach avoids the need for extensive protecting group chemistry and reduces the risk of racemization. ssrn.com
| Synthesis Approach | Key Advantages | Representative Research Focus |
| Green Chemistry | Reduced environmental impact, safer laboratory practices. | Development of water-based systems and greener solvents like propylene carbonate. researchgate.netnih.gov |
| Continuous Flow | Increased efficiency, reduced waste, precise reaction control. | Automated fast-flow systems for rapid peptide synthesis. u-tokyo.ac.jpnih.gov |
| Microwave-Assisted | Accelerated reaction times, improved yields and purity. | Optimization for difficult and aggregation-prone sequences. peptide.com |
| Enzymatic Synthesis | High stereospecificity, mild conditions, reduced side reactions. | Use of proteases on solid supports to favor synthesis over hydrolysis. nih.govmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Dipeptide Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in peptide science. These computational approaches can analyze vast datasets to identify patterns and make predictions that can significantly accelerate the design and synthesis of dipeptides like N-L-alanyl-L-serine.
Predicting Synthesis Outcomes: Deep learning models can be trained on data from automated peptide synthesizers to predict the success of coupling and deprotection reactions. nih.govmdpi.comfrontiersin.orgnih.gov By analyzing parameters from techniques like UV-vis spectroscopy, these models can anticipate challenges such as on-resin aggregation and predict reaction yields with high accuracy. nih.govmdpi.com This allows for the in silico optimization of synthesis protocols before they are even attempted in the lab. mdpi.com
Designing Novel Peptides: AI algorithms can explore vast chemical spaces to design new peptides with specific desired properties, such as antimicrobial or antitumor activity. nih.govnih.govnih.gov Generative models can propose novel peptide sequences that can then be screened computationally for their potential efficacy and safety, drastically reducing the time and cost associated with traditional drug discovery. nih.govpeptide.comnih.gov
Optimizing Peptide Properties: Machine learning can be used to predict various physicochemical properties of peptides, including their solubility, stability, and bioavailability. nih.govmdpi.com This predictive capability is invaluable for designing peptide-based therapeutics with improved drug-like characteristics. nih.gov
| AI/ML Application | Description | Impact on Dipeptide Research |
| Synthesis Prediction | Deep learning models analyze experimental data to forecast the outcome of synthetic steps. nih.govmdpi.com | Enables proactive optimization of reaction conditions, minimizing failed syntheses and resource waste. |
| De Novo Design | Generative algorithms create novel peptide sequences with targeted biological activities. nih.govnih.gov | Accelerates the discovery of new therapeutic peptides by exploring a wider range of possibilities. |
| Property Optimization | Machine learning predicts physicochemical properties to enhance the drug-like characteristics of peptides. nih.govmdpi.com | Facilitates the design of more stable and effective peptide-based drugs. |
Advanced Characterization Techniques for Real-Time Monitoring of Dipeptide Reactions
To improve the efficiency and reliability of dipeptide synthesis, researchers are increasingly turning to advanced analytical techniques that allow for the real-time monitoring of reactions. These Process Analytical Technologies (PAT) provide immediate feedback, enabling precise control over the synthesis process.
Spectroscopic Methods:
UV-Vis Spectroscopy: This technique is commonly integrated into automated synthesizers to monitor the removal of Fmoc protecting groups, providing a real-time measure of deprotection efficiency. rsc.orgnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor the formation of peptide bonds and to detect the presence of secondary structures, such as aggregation, in the growing peptide chain on a solid support. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advancements in NMR, such as solution NMR combined with a "cleave and analyze" approach, allow for the monitoring of reaction kinetics and conversion rates in solid-phase peptide synthesis. u-tokyo.ac.jp
Refractive Index (RI) Measurement: RI has emerged as a powerful PAT tool for the real-time monitoring of the entire solid-phase peptide synthesis process. mdpi.comnih.gov Changes in the refractive index of the reaction solution can indicate the completion of coupling and deprotection steps, as well as the efficiency of washing steps. nih.gov
Mass Spectrometry (MS): Techniques like Probe Electrospray Ionization Mass Spectrometry (PESI-MS) enable the rapid, real-time analysis of reaction mixtures without the need for chromatographic separation. mdpi.com This allows for the direct monitoring of the appearance of the desired dipeptide and the disappearance of starting materials.
| Characterization Technique | Information Provided in Real-Time | Application in Dipeptide Synthesis |
| UV-Vis Spectroscopy | Efficiency of protecting group removal. | Monitoring deprotection steps in automated synthesis. nih.gov |
| FT-IR Spectroscopy | Peptide bond formation, detection of aggregation. | Assessing reaction completion and identifying potential synthesis issues. nih.gov |
| NMR Spectroscopy | Reaction kinetics and conversion rates. | Detailed mechanistic studies and optimization of reaction times. u-tokyo.ac.jp |
| Refractive Index (RI) | Endpoint determination for all synthetic steps. | Comprehensive process control and optimization. mdpi.comnih.gov |
| Mass Spectrometry (MS) | Molecular weight changes, product formation. | Direct monitoring of the desired chemical transformation. mdpi.com |
Exploration of N-L-Alanyl-L-Serine as a Model in Novel Peptide Engineering and Bioconjugation Strategies
The specific structure of N-L-alanyl-L-serine, with its terminal amine, carboxylic acid, and the hydroxyl group of the serine residue, makes it an intriguing model for exploring new frontiers in peptide engineering and bioconjugation. The serine side chain, in particular, offers a unique handle for chemical modification.
Recent advancements have led to the development of serine-selective bioconjugation methods. nih.govresearchgate.netmdpi.com These techniques aim to chemically modify the hydroxyl group of serine residues with high selectivity, even in the presence of other nucleophilic amino acid side chains. mdpi.com One promising approach utilizes reagents based on the P(V) oxidation state, which can append a wide variety of molecular cargoes to serine residues, forming a stable phosphorothioate (B77711) linkage. nih.govmdpi.com
While this research has primarily focused on larger peptides and proteins, the principles are directly applicable to dipeptides. N-L-alanyl-L-serine can serve as an ideal model system to:
Optimize Serine-Selective Reactions: Its simple structure allows for the straightforward analysis of reaction yields, selectivity, and kinetics, helping to refine new bioconjugation methodologies.
Develop Novel Bioorthogonal Chemistries: Bioorthogonal reactions, which occur in biological systems without interfering with native biochemical processes, are crucial for chemical biology. digitellinc.comnih.gov The serine hydroxyl group in N-L-alanyl-L-serine provides a potential target for the development of new bioorthogonal ligation strategies.
Construct Dipeptide-Drug Conjugates: The ability to selectively modify the serine residue opens up possibilities for creating simple dipeptide-drug conjugates, where the dipeptide acts as a carrier or modulator for a therapeutic agent.
Contribution to Understanding Fundamental Principles of Chirality and Stereoselectivity in Peptide Chemistry
The stereochemistry of amino acids is fundamental to the structure and function of peptides. N-L-alanyl-L-serine, being composed of two chiral L-amino acids, is a simple yet powerful model for studying the principles of chirality and stereoselectivity in peptide chemistry.
A significant challenge in peptide synthesis is the prevention of epimerization, the unwanted conversion of an amino acid from one stereoisomer to another (e.g., L to D). nih.govresearchgate.netmdpi.com This can occur during the activation of the carboxylic acid group for peptide bond formation and can lead to the formation of diastereomeric impurities that are difficult to separate and can have altered biological activity. mdpi.comnih.gov
The synthesis of N-L-alanyl-L-serine can be used as a model system to:
Evaluate Coupling Reagents: Different peptide coupling reagents have varying propensities to cause epimerization. acs.orgpeptide.comamericanpeptidesociety.org Synthesizing this dipeptide with a range of reagents and analyzing the chiral purity of the product provides a direct measure of the reagent's effectiveness in preserving stereochemical integrity.
Study the Influence of Reaction Conditions: Factors such as solvent, temperature, and the nature of protecting groups can all influence the rate of epimerization. u-tokyo.ac.jpnih.gov Systematic studies on the synthesis of N-L-alanyl-L-serine under different conditions can help to elucidate the mechanisms of racemization and develop strategies to suppress it.
Develop Advanced Analytical Methods: The accurate determination of chiral purity is critical. nih.govnih.govresearchgate.net N-L-alanyl-L-serine and its diastereomers can serve as standards for the development and validation of new analytical techniques, such as chiral chromatography coupled with mass spectrometry, for quantifying enantiomeric impurities in synthetic peptides. nih.govdigitellinc.comresearchgate.net
The study of such a fundamental dipeptide contributes to the broader understanding of how chirality at the molecular level dictates the macroscopic properties and biological functions of larger peptide and protein structures. nih.govfrontiersin.orgnih.gov
Q & A
Q. What synthetic routes leverage TFA release for generating reactive intermediates?
- Methodology : Employ α-trifluoroacetate precursors under mild halogenation (e.g., NBS in DCM). Monitor reaction progress via ¹⁹F NMR for real-time TFA release quantification. Optimize yields (>85%) by controlling temperature (0–25°C) and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
